![molecular formula C18H15BrN2O2S B5916202 5-[2-(benzyloxy)-5-bromobenzylidene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916202.png)
5-[2-(benzyloxy)-5-bromobenzylidene]-3-methyl-2-thioxo-4-imidazolidinone
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Overview
Description
5-[2-(benzyloxy)-5-bromobenzylidene]-3-methyl-2-thioxo-4-imidazolidinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is also known as BRB-3 and is a member of the imidazolidinone family of compounds.
Mechanism of Action
The mechanism of action of BRB-3 is not fully understood. However, it has been proposed that it works by inhibiting the activity of certain enzymes in cancer cells, leading to their death. It has also been proposed that it works by disrupting the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
BRB-3 has been found to have several biochemical and physiological effects. In cancer cells, it has been found to induce apoptosis (programmed cell death) and inhibit cell proliferation. In bacteria and fungi, it has been found to disrupt the cell membrane, leading to their death. It has also been found to have low toxicity in normal cells, making it a potential candidate for the development of new drugs.
Advantages and Limitations for Lab Experiments
One of the advantages of using BRB-3 in lab experiments is its high purity and yield, which makes it easy to work with. It also has low toxicity in normal cells, making it a safe compound to work with. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for research on BRB-3. One direction is to further investigate its mechanism of action, which will help to optimize its use in lab experiments. Another direction is to explore its potential applications in medicine, agriculture, and material science. Finally, research can be conducted to develop new derivatives of BRB-3 with improved properties.
Synthesis Methods
The synthesis of BRB-3 involves the reaction of 5-bromo-2-(benzyloxy)benzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with methyl iodide to yield BRB-3. This method has been optimized to yield high purity and yield of BRB-3.
Scientific Research Applications
BRB-3 has been found to have potential applications in various fields of scientific research. In medicine, it has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. It has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In agriculture, it has been shown to have insecticidal properties and can be used as a pesticide. In material science, it has been used as a precursor for the synthesis of metal complexes.
properties
IUPAC Name |
(5Z)-5-[(5-bromo-2-phenylmethoxyphenyl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2S/c1-21-17(22)15(20-18(21)24)10-13-9-14(19)7-8-16(13)23-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,20,24)/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMKSBSFUNPREE-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCC3=CC=CC=C3)NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3)/NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[2-(benzyloxy)-5-bromobenzylidene]-3-methyl-2-thioxoimidazolidin-4-one |
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